molecular formula C36H60O30 B1665218 alpha-CYCLODEXTRIN CAS No. 10016-20-3

alpha-CYCLODEXTRIN

Cat. No.: B1665218
CAS No.: 10016-20-3
M. Wt: 972.8 g/mol
InChI Key: HFHDHCJBZVLPGP-RWMJIURBSA-N
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Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1
Source PubChem
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InChI Key

HFHDHCJBZVLPGP-RWMJIURBSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
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Molecular Formula

C36H60O30
Record name ALPHA-CYCLODEXTRIN
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Related CAS

90320-92-6
Record name α-Cyclodextrin, homopolymer
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DSSTOX Substance ID

DTXSID7030698
Record name alpha-Cyclodextrin
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Molecular Weight

972.8 g/mol
Source PubChem
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Physical Description

Hexagonal plates or blade-shaped needles. (NTP, 1992), Dry Powder, Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS]
Record name ALPHA-CYCLODEXTRIN
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Record name .alpha.-Cyclodextrin
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Record name alpha-Cyclodextrin
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CAS No.

10016-20-3
Record name ALPHA-CYCLODEXTRIN
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Record name α-Cyclodextrin
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Record name Alfadex [INN:BAN:NF]
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Record name Alpha-Cyclodextrin (Cyclohexa-Amylose)
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Record name .alpha.-Cyclodextrin
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Record name alpha-Cyclodextrin
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Melting Point

532 °F (decomposes) (NTP, 1992)
Record name ALPHA-CYCLODEXTRIN
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Customer
Q & A

A: Alfadex forms inclusion complexes with hydrophobic drug molecules. [] The drug molecule becomes trapped within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex enhances its solubility in aqueous environments. [] This interaction improves the drug's dissolution rate and ultimately its bioavailability. []

ANone: Unfortunately, the provided research papers do not explicitly mention the specific molecular formula and weight of hydroxypropyl-beta-cyclodextrin. These parameters can vary slightly depending on the degree of hydroxypropylation.

A: Yes, researchers have utilized NMR spectroscopy to investigate the inclusion mode of drugs like Limaprost with Alfadex. [] By analyzing chemical shift changes and intermolecular correlation peaks in the spectra, scientists can gain insights into the interaction between Alfadex and the drug molecule. []

A: Alfadex, specifically hydroxypropyl-beta-cyclodextrin, has shown effectiveness in stabilizing Limaprost in tablet formulations under high humidity conditions. [] The addition of dextran or dextrin further enhances the stability compared to lactose-based formulations. []

A: While Alfadex itself may not be directly involved in catalyzing reactions, research shows its presence can influence the degradation pathways of certain drugs. For instance, the addition of Alfadex can accelerate both the dehydration and isomerization of Limaprost in aqueous solutions. []

A: Research indicates that incorporating excipients like dextran or dextrin into Alfadex-containing tablets significantly improves the chemical stability, especially under humid conditions. [] Choosing appropriate disintegrants further contributes to achieving higher chemical stability and desirable dissolution properties for optimal drug delivery. []

A: Alfadex demonstrably enhances the bioavailability of poorly soluble drugs. [] By forming inclusion complexes, it improves drug dissolution and absorption, ultimately leading to higher plasma concentrations and potentially increased therapeutic efficacy. []

A: While Alfadex is generally considered safe for pharmaceutical use, it is crucial to acknowledge that specific formulations and drug combinations may pose certain risks. Research highlights a case where the combined use of Limaprost Alfadex with Paroxetine led to severe epistaxis and hyposphagma in a patient. [] This case underscores the importance of careful consideration and monitoring of potential drug interactions and adverse effects associated with Alfadex-containing medications.

A: Research demonstrates that the type of excipient used in Alfadex tablets can significantly impact drug dissolution. [] Formulations containing dextran and dextrin exhibit improved chemical stability and rapid dissolution, making them favorable for achieving optimal drug release and absorption. []

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